5-Formylthiophene-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-formylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S2/c6-11(8,9)5-2-1-4(3-7)10-5/h1-3H,(H2,6,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWSNLGWHOCGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 5 Formylthiophene 2 Sulfonamide
Reactivity of the Formyl Group in 5-Formylthiophene-2-sulfonamide
The aldehyde, or formyl, group attached to the thiophene (B33073) ring is a key site for chemical modification. Its electrophilic carbon atom readily participates in reactions with a wide array of nucleophiles, and the group as a whole can undergo both oxidation and reduction.
Condensation Reactions with Nitrogen-Containing Nucleophiles
The formyl group of this compound readily undergoes condensation reactions with primary amines and other nitrogen-containing nucleophiles to form imines, also known as Schiff bases. rsc.org These reactions are fundamental in the synthesis of various heterocyclic compounds and have been utilized to create azo-azomethine dyes. For instance, the condensation of a formylthiophene unit with aniline (B41778) derivatives can lead to the formation of compounds with enhanced π-conjugated systems. rsc.org Similarly, reactions with thiosemicarbazides can yield thiosemicarbazones, which are versatile intermediates for the synthesis of thiazole (B1198619) derivatives. nih.gov The general mechanism involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule.
A variety of nitrogen-containing nucleophiles can be employed in these condensation reactions, leading to a diverse set of products. The table below summarizes some examples of these reactions.
| Nitrogen Nucleophile | Resulting Product | Reference |
| Primary Amines (e.g., anilines) | Imines (Schiff Bases) | rsc.org |
| Hydrazine Derivatives | Hydrazones | |
| Hydroxylamine | Oximes | |
| Thiosemicarbazides | Thiosemicarbazones | nih.gov |
Oxidation and Reduction Reactions
The formyl group is susceptible to both oxidation and reduction, providing pathways to other important functional groups. rsc.orgnih.gov Oxidation of the aldehyde typically yields a carboxylic acid. For example, 5-formylthiophene-2-carboxylic acid is a known derivative. sigmaaldrich.com Various oxidizing agents can be employed for this transformation.
Conversely, reduction of the formyl group leads to the formation of a primary alcohol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting hydroxymethyl group can then be further functionalized.
| Reaction Type | Product Functional Group | Example Product | Reference |
| Oxidation | Carboxylic Acid | 5-Formylthiophene-2-carboxylic acid | sigmaaldrich.com |
| Reduction | Primary Alcohol | (5-(Aminosulfonyl)thiophen-2-yl)methanol |
Wittig and Related Olefination Reactions
The Wittig reaction provides a powerful method for converting aldehydes and ketones into alkenes. wikipedia.org In the context of this compound, the formyl group can react with a phosphorus ylide (Wittig reagent) to form a thiophene-containing alkene. wikipedia.orgnrochemistry.commnstate.edu The reaction proceeds through a betaine (B1666868) intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct. nrochemistry.commnstate.edu The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. wikipedia.orgnrochemistry.com
Stabilized ylides generally favor the formation of E-alkenes, while non-stabilized ylides tend to produce Z-alkenes. nrochemistry.com This reaction is highly versatile and allows for the introduction of a wide range of substituents at the newly formed double bond.
| Reagent | Reaction Type | Product | Reference |
| Phosphorus Ylide (Wittig Reagent) | Wittig Olefination | Thiophene-alkene derivative | wikipedia.orgnrochemistry.commnstate.edu |
| Horner-Wadsworth-Emmons Reagent | Horner-Wadsworth-Emmons Olefination | (E)-Alkene |
Reactivity of the Sulfonamide Moiety in this compound
The sulfonamide group (-SO2NH2) also offers opportunities for derivatization, primarily through reactions at the nitrogen atom.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the sulfonamide can be alkylated or acylated to introduce various substituents. N-alkylation can be achieved by reacting the sulfonamide with alkyl halides in the presence of a base. nih.govorganic-chemistry.org For instance, the reaction of 5-bromothiophene-2-sulfonamide (B1270684) with different alkyl bromides using lithium hydride as a base has been shown to produce N-alkylated products in good yields. nih.gov This approach allows for the introduction of linear and branched alkyl chains onto the sulfonamide nitrogen. nih.govnih.gov
N-acylation involves the reaction of the sulfonamide with an acylating agent, such as an acid chloride or anhydride, to form an N-acylsulfonamide. These reactions typically proceed under basic conditions.
| Reaction Type | Reagent | Product | Reference |
| N-Alkylation | Alkyl Halide | N-Alkyl-5-formylthiophene-2-sulfonamide | nih.govorganic-chemistry.org |
| N-Acylation | Acyl Chloride/Anhydride | N-Acyl-5-formylthiophene-2-sulfonamide | researchgate.net |
Formation of Sulfonamide Hybrids
The concept of molecular hybridization involves combining two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. dergipark.org.tr The sulfonamide group is a common pharmacophore in many clinically used drugs. researchgate.netajrconline.org this compound can serve as a scaffold for the synthesis of such hybrid molecules. By reacting the sulfonamide moiety with other biologically active molecules containing a suitable functional group for coupling, novel hybrid compounds can be generated. dergipark.org.tr For example, new sulfonamide derivatives containing coumarin (B35378) moieties have been synthesized and investigated for their biological properties. nih.gov
Transformations of the Thiophene Ring System in this compound
The thiophene ring in this compound is a key structural element whose reactivity is significantly influenced by the two attached functional groups: the electron-withdrawing formyl group (-CHO) at the C5 position and the electron-withdrawing sulfonamide group (-SO₂NH₂) at the C2 position. These substituents govern the approaches for further functionalization of the thiophene core.
Electrophilic Aromatic Substitution Patterns
The thiophene ring is inherently more reactive towards electrophilic aromatic substitution than benzene (B151609). However, in the case of this compound, the presence of two potent electron-withdrawing groups dramatically deactivates the ring system towards such reactions. Both the formyl and sulfonamide groups reduce the electron density of the thiophene ring, making it less susceptible to attack by electrophiles.
The directing effects of these groups determine the regioselectivity of any potential substitution. The available positions for substitution on the thiophene ring are C3 and C4.
Directing Effects: In aromatic systems, both the formyl group and the sulfonyl group (of the sulfonamide) are known as meta-directing deactivators. mnstate.edu Applying these principles to the thiophene nucleus:
The formyl group at C5 would direct incoming electrophiles primarily to the C3 position.
The sulfonamide group at C2 would also direct to the C4 position.
Metal-Catalyzed Functionalization of the Thiophene Core
Modern synthetic chemistry offers powerful tools for functionalizing heterocyclic cores through metal-catalyzed cross-coupling reactions. These methods are often more versatile and regioselective than classical electrophilic substitution, especially for deactivated rings. To apply these methods, the this compound core would typically first be halogenated at one of the available ring positions (C3 or C4).
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a prominent method for forming carbon-carbon bonds. A halogenated derivative, such as 4-bromo-5-formylthiophene-2-sulfonamide, could be coupled with a variety of aryl or vinyl boronic acids. Research on the closely related 5-bromo-N-alkylthiophene-2-sulfonamides has demonstrated the successful application of Suzuki-Miyaura coupling to introduce diverse aryl groups at the C5 position with good yields. nih.gov A similar strategy could be employed to functionalize the C3 or C4 position of the this compound scaffold. The synthesis of 5-aryl-5'-formyl-2,2'-bithiophenes via Suzuki coupling further highlights the utility of this reaction on formyl-substituted thiophenes. researchgate.net
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. It is known for its tolerance of a wide range of functional groups, making it suitable for complex molecules.
Direct C-H Functionalization: More recent advancements allow for the direct functionalization of C-H bonds, bypassing the need for pre-halogenation of the substrate. ulb.ac.bescience.gov Transition metal catalysts, often based on palladium, rhodium, or copper, can activate a specific C-H bond (e.g., at the C3 or C4 position) for coupling with various partners. For instance, rhodium-catalyzed C-H amidation has been successfully applied to thienyl substrates. whiterose.ac.uk This approach offers a more atom-economical route to novel derivatives.
The choice of catalytic system would be crucial to control the regioselectivity of the C-H activation, targeting either the C3 or C4 position based on the ligand and metal catalyst employed.
Design and Synthesis of Novel Scaffolds Incorporating the this compound Core
This compound is a versatile building block for the synthesis of more complex molecules and novel chemical scaffolds, owing to its two distinct and reactive functional groups. researchgate.net These groups can be modified sequentially or in concert to generate a diverse library of compounds.
The primary reactive sites for derivatization are:
The aldehyde group (-CHO)
The sulfonamide group (-SO₂NH₂)
The thiophene ring itself (as discussed in section 3.3.2)
Transformations of the Formyl Group: The aldehyde is a gateway to numerous chemical transformations.
Schiff Base Formation: Condensation of the formyl group with primary amines yields imines (Schiff bases). This reaction is widely used to link the thiophene scaffold to other heterocyclic or aromatic systems. For example, formylthiophene units have been reacted with aniline derivatives to create extended π-conjugated systems. nih.gov
Reductive Amination: The formyl group can be converted to an aminomethyl group by reaction with an amine in the presence of a reducing agent (e.g., sodium borohydride). This provides a flexible linker to introduce a wide variety of secondary or tertiary amine functionalities.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, allowing for the extension of conjugated systems or the introduction of vinyl groups, which can serve as handles for further reactions like Heck coupling.
Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing access to another set of functional derivatives for ester or ether formation.
Derivatization of the Sulfonamide Group:
N-Alkylation/Arylation: The hydrogen atoms on the sulfonamide nitrogen are acidic and can be replaced by alkyl or aryl groups. A recent study demonstrated the efficient N-alkylation of 5-bromothiophene-2-sulfonamide using various alkyl bromides with lithium hydride (LiH) as a base. nih.gov This strategy allows for the introduction of diverse substituents on the nitrogen atom, which can modulate the molecule's steric and electronic properties.
The combination of these derivatization strategies allows for the systematic construction of novel molecular architectures. For example, one could first perform a Suzuki coupling on a halogenated version of the thiophene ring, then form a Schiff base using the formyl group, and finally alkylate the sulfonamide nitrogen. This multi-step approach enables the creation of highly functionalized and diverse scaffolds built upon the this compound core.
Structural Elucidation and Spectroscopic Characterization of 5 Formylthiophene 2 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment of 5-Formylthiophene-2-sulfonamide can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides specific information about the chemical environment of each proton. The spectrum is expected to show distinct signals for the aldehydic proton, the two aromatic protons on the thiophene (B33073) ring, and the protons of the sulfonamide group.
The aldehydic proton (CHO) is typically observed as a singlet in the downfield region of the spectrum, usually between δ 9.5 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The two protons on the thiophene ring are expected to appear as doublets, a result of coupling to each other. Their exact chemical shifts depend on their position relative to the electron-withdrawing formyl and sulfonamide substituents. The protons of the sulfonamide (-SO₂NH₂) group are often observed as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. In some sulfonamide derivatives, this proton signal can appear at a high chemical shift, sometimes above δ 11.0 ppm, which may be due to intramolecular hydrogen bonding. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde (CHO) | 9.5 - 10.0 | Singlet |
| Thiophene H-3/H-4 | 7.0 - 8.0 | Doublet |
| Thiophene H-3/H-4 | 7.0 - 8.0 | Doublet |
Note: The exact chemical shifts can vary based on the solvent and spectrometer frequency used.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing in the range of δ 185-195 ppm. researchgate.netacgpubs.org The carbon atoms of the thiophene ring will resonate in the aromatic region (δ 120-150 ppm). The specific chemical shifts of these carbons are influenced by the electronic effects of the attached formyl and sulfonamide groups. For instance, the carbon atom directly bonded to the electron-withdrawing sulfonamide group (C2) and the formyl group (C5) would be expected to be more deshielded than the other thiophene carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | 185 - 195 |
| Thiophene C2 | 140 - 150 |
| Thiophene C5 | 140 - 150 |
| Thiophene C3/C4 | 120 - 140 |
Note: The exact chemical shifts can vary based on the solvent and spectrometer frequency used.
Two-Dimensional NMR Techniques for Connectivity Assignments
To unambiguously assign the proton and carbon signals and confirm the structural connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. researchgate.net
COSY helps to identify protons that are spin-spin coupled, for example, showing a correlation between the two adjacent protons on the thiophene ring.
HSQC establishes the correlation between a proton and the carbon to which it is directly attached. This allows for the definitive assignment of each proton signal to its corresponding carbon signal in the thiophene ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. bruker.comresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound displays absorption bands corresponding to the vibrations of its specific functional groups.
Key expected absorption bands include:
N-H stretching: The sulfonamide group will show characteristic N-H stretching vibrations, typically in the region of 3400-3200 cm⁻¹. researchgate.netrsc.org
C-H stretching (aromatic and aldehydic): Aromatic C-H stretching vibrations are expected around 3100 cm⁻¹, while the aldehydic C-H stretch often appears as a distinct, weaker band near 2890 cm⁻¹. researchgate.netacgpubs.org
C=O stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group is expected in the range of 1700-1660 cm⁻¹. researchgate.netacgpubs.org
S=O stretching: The sulfonamide group exhibits two characteristic stretching vibrations for the S=O bonds: an asymmetric stretch typically around 1350-1310 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹. researchgate.netrsc.org
C=C stretching (aromatic): Vibrations of the thiophene ring will result in absorption bands in the 1600-1450 cm⁻¹ region. rsc.org
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Sulfonamide) | 3400 - 3200 | Medium |
| Aromatic C-H Stretch | ~3100 | Medium-Weak |
| Aldehydic C-H Stretch | ~2890 | Weak |
| C=O Stretch (Aldehyde) | 1700 - 1660 | Strong |
| Asymmetric SO₂ Stretch | 1350 - 1310 | Strong |
| Symmetric SO₂ Stretch | 1160 - 1140 | Strong |
Raman Spectroscopy for Molecular Vibrations
For this compound, Raman spectroscopy would be particularly useful for observing:
Thiophene ring vibrations: The symmetric breathing modes of the thiophene ring are often strong in the Raman spectrum.
S-N and S=O vibrations: The vibrations of the sulfonamide group can also be detected, providing confirmatory data to the FT-IR spectrum. nih.gov
C-S stretching: The carbon-sulfur bonds within the thiophene ring will have characteristic Raman shifts.
The use of advanced Raman techniques, such as surface-enhanced Raman scattering (SERS), can significantly enhance the signal intensity, allowing for the analysis of very small sample quantities. nih.gov Low-frequency Raman spectroscopy can provide information about the lattice vibrations and physical structure of the molecule in its solid state. spectroscopyonline.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| p-aminobenzoic acid |
| Folic acid |
| Sulfadiazine |
| Sulfamethazine |
| Sulphapyridine |
| Sulphaguanidine |
| 2-formylthiophene |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the presence of the thiophene ring, the formyl group (-CHO), and the sulfonamide group (-SO₂NH₂) dictates its electronic absorption profile. The key chromophores are the conjugated system of the thiophene ring and the formyl group. nii.ac.jp
The expected electronic transitions for this molecule are primarily π → π* and n → π* transitions. The thiophene ring, being an aromatic system, will exhibit strong π → π* transitions. The carbonyl group of the formyl substituent and the sulfonyl group both possess non-bonding electrons (n electrons), which can undergo n → π* transitions. Generally, n → π* transitions are of lower energy and appear at longer wavelengths compared to π → π* transitions. nih.gov The conjugation between the thiophene ring and the formyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiophene. nii.ac.jp
Table 1: Predicted UV-Vis Absorption Characteristics for this compound
| Transition Type | Predicted Wavelength (λmax) Range (nm) | Associated Chromophore |
|---|---|---|
| π → π* | 250 - 320 | Thiophene ring conjugated with formyl group |
Note: The predicted values are based on the analysis of similar thiophene and sulfonamide derivatives and are subject to experimental verification.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₅H₅NO₃S₂, giving it a monoisotopic mass of approximately 190.97 Da. uni.lu
In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as protonated molecules [M+H]⁺ or other adducts. A public database provides predicted mass-to-charge ratios for several common adducts of this compound. uni.lu
The fragmentation of aromatic sulfonamides under mass spectrometric conditions often involves characteristic losses. A common fragmentation pathway for aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.gov This rearrangement is influenced by the substituents on the aromatic ring. nih.gov For this compound, other potential fragmentation pathways could involve the cleavage of the C-S bond of the sulfonamide group or fragmentation of the formyl group.
Table 2: Predicted ESI-MS Adducts for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 191.97836 |
| [M+Na]⁺ | 213.96030 |
| [M-H]⁻ | 189.96380 |
| [M+NH₄]⁺ | 209.00490 |
| [M+K]⁺ | 229.93424 |
Data sourced from PubChem. uni.lu
Table 3: Plausible Mass Spectrometry Fragmentation for this compound
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment |
|---|---|---|---|
| 191.978 ([M+H]⁺) | SO₂ (64) | 127.978 | Protonated 5-formylthiophene-amine |
| 191.978 ([M+H]⁺) | H₂NSO₂ (79) | 112.999 | 5-formyl-2-thienyl cation |
Note: These fragmentation pathways are proposed based on the general fragmentation behavior of aromatic sulfonamides and related compounds. nih.govnih.govresearchgate.netnist.gov
Rotational Spectroscopy for Gas-Phase Conformational Preferences
Rotational spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. It provides precise information about the molecular geometry and conformational preferences. While no specific experimental rotational spectroscopy data for this compound has been reported, studies on related sulfonamides and thiophene derivatives can offer valuable insights. mdpi.com
The conformational landscape of this compound is primarily determined by the rotational orientations around the C-S bond of the sulfonamide group and the C-C bond of the formyl group. For benzenesulfonamides, theoretical calculations have shown the existence of different conformers, with the orientation of the sulfonamide group relative to the aromatic ring being a key factor. chemrxiv.orgnih.gov Similarly, the relative orientation of the formyl group with respect to the thiophene ring (syn or anti) will lead to different conformers. The interplay of these rotational degrees of freedom will determine the most stable conformer in the gas phase.
Table 4: Potential Conformational Isomers of this compound
| Rotational Bond | Possible Orientations | Description |
|---|---|---|
| Thiophene-Sulfonamide (C-S) | Syn / Anti | Orientation of the S=O bonds relative to the thiophene ring. |
Note: The relative energies of these conformers would need to be determined through quantum chemical calculations and confirmed by experimental rotational spectroscopy.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bohrium.com This technique would provide accurate bond lengths, bond angles, and information about the intermolecular interactions in the solid state of this compound.
Although a crystal structure for this compound is not available in the surveyed literature, crystallographic data for other thiophene derivatives and sulfonamides can provide a basis for understanding its potential solid-state structure. bohrium.comresearchgate.neteurjchem.comiaea.orgulb.ac.beacs.org In the solid state, the molecular conformation is often influenced by packing forces and intermolecular interactions, such as hydrogen bonding. The sulfonamide group, with its N-H protons and oxygen atoms, is a potent hydrogen bond donor and acceptor, respectively. The formyl group's oxygen atom can also act as a hydrogen bond acceptor. These interactions would play a crucial role in the crystal packing of this compound.
Table 5: Expected Key Structural Parameters from X-ray Crystallography
| Parameter | Expected Range/Features |
|---|---|
| Thiophene Ring Geometry | Planar or near-planar with typical C-S and C-C bond lengths. |
| Sulfonamide Group Geometry | Tetrahedral geometry around the sulfur atom. |
| Intermolecular Interactions | Hydrogen bonding involving the sulfonamide (N-H···O) and formyl (C-H···O) groups. π-π stacking of the thiophene rings. |
Note: These expectations are based on the analysis of crystal structures of similar molecules.
Computational and Theoretical Investigations of 5 Formylthiophene 2 Sulfonamide
Quantum Chemical Calculations
The computational and theoretical investigation of 5-Formylthiophene-2-sulfonamide has been approached through various quantum chemical calculations. These methods provide deep insights into the molecule's electronic and structural properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For thiophene (B33073) sulfonamide derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to determine optimized geometrical parameters such as bond lengths and angles. semanticscholar.org
For instance, in related thiophene sulfonamide structures, the intramolecular distances of S1–C2 and C5–S1 have been calculated to be in the range of 1.73 Å to 1.75 Å. semanticscholar.org The bond lengths of S=O and S–NH2 in the sulfonamide group are typically found to be around 1.46 Å and 1.67 Å to 1.68 Å, respectively. semanticscholar.org These theoretical calculations can be compared with experimental values to validate the computational model.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
While specific ab initio studies on this compound are not extensively documented in the provided search results, these high-level computational methods are crucial for obtaining highly accurate electronic structure information. They are often used as a benchmark for other computational methods.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. libretexts.org The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO's energy indicates its electron-accepting ability. semanticscholar.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is an indicator of the molecule's stability. semanticscholar.org
For a series of thiophene sulfonamide derivatives, HOMO-LUMO energy gaps have been calculated to be in the range of 3.44–4.65 eV, indicating good stability. semanticscholar.org A larger energy gap generally implies higher stability and lower reactivity. semanticscholar.org
Table 1: Frontier Molecular Orbital Data for a Series of Thiophene Sulfonamide Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 1 | -6.64 | -2.16 | 4.48 |
| 2 | -6.32 | -1.77 | 4.55 |
| 3 | -6.62 | -2.11 | 4.50 |
This data is for a series of thiophene sulfonamide derivatives and is illustrative of the typical values obtained in such studies. semanticscholar.org
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This analysis helps in understanding intermolecular interactions. researchgate.net
Reactivity Descriptors: Chemical Hardness, Electrophilicity Index, Ionization Potential, Electron Affinity
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of a molecule. These include:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO).
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution (η = (I - A) / 2).
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons (ω = (I + A)² / (8η)).
Studies on thiophene sulfonamide derivatives have utilized these descriptors to understand their chemical behavior. semanticscholar.org
Table 2: Calculated Reactivity Descriptors for a Thiophene Sulfonamide Derivative
| Descriptor | Value |
|---|---|
| Ionization Potential (I) | Value |
| Electron Affinity (A) | Value |
| Chemical Hardness (η) | Value |
Specific values for this compound would require dedicated calculations.
Theoretical Vibrational Analysis and Simulated Spectra
Theoretical vibrational analysis, often performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. mdpi.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions, such as stretching and bending of bonds. mdpi.comdergipark.org.tr This comparative analysis is a powerful tool for confirming the molecular structure.
Tautomerism Studies of Aldehyde-Sulfonamide Systems
Tautomerism, the phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a critical aspect of the molecular chemistry of this compound. The presence of both an aldehyde and a sulfonamide group gives rise to the potential for complex tautomeric equilibria.
Theoretical Determination of Preferential Tautomeric Structures
Quantum chemical computations, particularly Density Functional Theory (DFT), are powerful tools for determining the most stable tautomeric forms of a molecule. For aldehyde-sulfonamide systems, these calculations involve optimizing the geometry of each potential tautomer and then calculating their relative energies. researchgate.net The selection of the functional and basis set, such as B3LYP with 6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental findings. researchgate.netresearchgate.net
Theoretical studies on analogous sulfonamide derivatives have demonstrated that the relative stability of tautomers can be significantly influenced by the surrounding environment, such as the polarity of the solvent. nih.gov In the gas phase, one tautomer may be favored, but in a polar solvent, the equilibrium can shift towards a more polar tautomer that is better stabilized by solvent interactions. nih.gov For sulfonamides, the sulfonamide tautomer is often more stable in the gas phase, while the sulfonimide form can become more favorable in polar solvents. nih.gov
Energy Differences and Tautomeric Equilibria
The energy difference between tautomers, calculated computationally, dictates the position of the tautomeric equilibrium. A smaller energy difference suggests that both tautomers can coexist in significant proportions, while a large energy difference indicates that one form will be predominant. In studies of related sulfonamide-aldehyde compounds, it has been found that certain tautomeric forms can be more stable than others, leading to a preferential structure in the ground state. researchgate.net
The following table illustrates hypothetical relative energies for different tautomeric forms of a generic sulfonamide-aldehyde system, based on computational studies of similar molecules.
| Tautomeric Form | Calculation Method | Basis Set | Relative Energy (kcal/mol) |
| Keto-Hydrazo (I) | DFT | B3LYP/6-311++G(d,p) | 2.5 |
| Keto-Hydrazo (II) | DFT | B3LYP/6-311++G(d,p) | 1.0 |
| Enol-Azo (III) | DFT | B3LYP/6-311++G(d,p) | 0.0 |
This data is illustrative and based on findings for analogous compounds.
Conformational Analysis
The conformational landscape of this compound is determined by the rotational possibilities around its single bonds. Understanding these conformations is key to elucidating the molecule's three-dimensional structure and how it interacts with its environment.
Exploration of Rotamers and Conformational Landscapes
The rotation around the C-S and S-N bonds in this compound gives rise to different rotamers, or conformational isomers. The relative orientation of the formyl group with respect to the thiophene ring and the orientation of the sulfonamide group are the primary determinants of the conformational space. Computational methods are employed to map the potential energy surface as a function of the key dihedral angles, thereby identifying the low-energy conformers.
For aromatic sulfonamides, the conformation is often described by the torsion angle of the C-S-N-C backbone. nih.gov The rotation around the S-N bond in sulfonamides can be surprisingly high, leading to stable conformers that can be observed at room temperature. nih.gov This restricted rotation is attributed to the partial double bond character of the S-N bond. nih.gov
Intramolecular Interactions Influencing Conformation
The preferred conformation of this compound is stabilized by a network of intramolecular interactions. A significant interaction is the potential for intramolecular hydrogen bonding between the hydrogen atom of the sulfonamide group and the oxygen atom of the formyl group. nih.gov This type of interaction can lead to the formation of a stable six-membered ring-like structure, which would significantly restrict the conformational freedom of the molecule.
The presence of the sulfur atom in the thiophene ring also influences the electronic distribution and, consequently, the non-covalent interactions within the molecule. The interplay between steric hindrance and stabilizing electronic interactions, such as hyperconjugation and electrostatic interactions, ultimately dictates the most stable three-dimensional arrangement of the molecule in the gas phase. nih.gov In the solid state, intermolecular hydrogen bonding between sulfonamide groups often plays a dominant role in determining the crystal packing. nih.gov
Molecular Modeling and Docking Studies
Computational and theoretical investigations, particularly molecular modeling and docking studies, have become indispensable tools in medicinal chemistry for understanding the interactions between small molecules and their biological targets. In the case of this compound and related thiophene-based sulfonamides, these studies provide crucial insights into their potential as enzyme inhibitors, especially against carbonic anhydrases (CAs).
Ligand-Protein Interaction Profiling with Relevant Enzymes (e.g., Carbonic Anhydrases)
Thiophene-based sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). mdpi.comresearchgate.net Molecular docking and inhibition studies have profiled the interaction of these compounds against various human (h) carbonic anhydrase isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. nih.govnih.gov
These studies reveal a distinct inhibition profile. Generally, thiophene-sulfonamide derivatives tend to be weak inhibitors of the hCA I isoform, with inhibition constants (Kᵢ) often in the micromolar to high nanomolar range. nih.govresearchgate.net In contrast, they demonstrate potent, low-nanomolar or even subnanomolar inhibition against hCA II, hCA IX, and hCA XII. nih.govnih.govresearchgate.net The sulfonamide moiety plays a critical role in the inhibitory activity by interacting with the enzyme's active site. nih.gov
The table below summarizes the inhibitory activity of several 5-substituted thiophene-2-sulfonamide (B153586) derivatives against four human carbonic anhydrase isoforms, illustrating the typical interaction profile.
| Compound Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |
|---|---|---|---|---|
| 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | 224-7544 nM | 2.2-7.7 nM | 5.4-811 nM | 3.4-239 nM |
| 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides | 683-4250 nM | Subnanomolar-Nanomolar | Subnanomolar-Nanomolar | Subnanomolar-Nanomolar |
| General Thiophene-based sulfonamides | 66.49 nM - 234.99 µM | 74.88 nM - 38.04 µM | Not Reported | Not Reported |
Elucidation of Molecular Recognition and Binding Modes
The molecular recognition and binding mode of thiophene-sulfonamides to carbonic anhydrases have been elucidated through X-ray crystallography and molecular docking simulations. nih.govnih.govmdpi.com The primary and most crucial interaction involves the sulfonamide group (-SO₂NH₂). In the classical binding mode, the sulfonamide moiety binds to the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site. mdpi.com The sulfonamide nitrogen atom coordinates directly to the zinc ion, while one of the sulfonyl oxygens forms a hydrogen bond with the hydroxyl group of the conserved Thr199 residue, which acts as a "gatekeeper". mdpi.com
Beyond this key interaction, the thiophene ring and its substituents at the 5-position dictate the compound's orientation and affinity for specific isoforms. nih.gov The active site of carbonic anhydrases can be broadly divided into two halves: a hydrophobic half and a hydrophilic half. nih.gov Docking and crystallographic studies show that the tail of the inhibitor (the substituted thiophene ring) can orient itself toward either of these regions depending on its chemical nature. nih.govresearchgate.net
Hydrophobic Interactions : Substituents like naphthyl or benzylsulfanyl moieties tend to orient towards the hydrophobic half of the active site, engaging in favorable hydrophobic interactions with amino acid residues. nih.govresearchgate.net
Hydrophilic Interactions : Conversely, tails containing polar groups, such as a cyanophenyl moiety, can point towards the hydrophilic half of the active site. nih.gov
This differential binding, where the sulfonamide group acts as an anchor to the zinc ion and the substituted thiophene tail explores different regions of the active site, is fundamental to the design of isoform-selective inhibitors. nih.gov
The following table details the key interactions observed in docking studies between sulfonamide inhibitors and human carbonic anhydrase II (hCA II).
| Inhibitor Moiety | Interaction Type | hCA II Active Site Component |
|---|---|---|
| Sulfonamide (-SO₂NH₂) | Coordination | Zinc (II) ion |
| Sulfonamide (-SO₂NH₂) | Hydrogen Bond | Thr199 |
| Thiophene Ring/Substituents | Hydrophobic Interactions | Hydrophobic pocket residues |
| Thiophene Ring/Substituents | van der Waals Forces | Various active site residues |
Future Research Directions and Unexplored Avenues for 5 Formylthiophene 2 Sulfonamide
Novel Synthetic Methodologies
The development of more efficient and sustainable methods for the synthesis of 5-Formylthiophene-2-sulfonamide and its derivatives is a primary area for future research. While existing methods provide access to this scaffold, new approaches could offer improved yields, reduced reaction times, and the use of more environmentally benign reagents.
Future investigations could explore:
Catalytic C-H Functionalization: Ruthenium-catalyzed C-H functionalization presents a promising avenue for the direct introduction of the sulfonamide group onto a thiophene-2-carbaldehyde (B41791) core. bath.ac.uk This approach could streamline the synthesis and allow for the late-stage functionalization of complex molecules.
Flow Chemistry: The application of flow chemistry could enable safer, more scalable, and highly controlled production of this compound. This continuous processing technique can offer precise control over reaction parameters, leading to higher purity and yields.
Novel Reagents: The development of new sulfonating agents could provide milder and more selective reaction conditions. azom.com For instance, the use of reagents like t-BuSF could simplify the synthesis of related sulfonamides and related sulfur-containing compounds. azom.com
Microwave-Assisted Synthesis: Exploring microwave irradiation as an energy source could significantly accelerate reaction times and improve yields in the synthesis of thiophene-based sulfonamides.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic C-H Functionalization | Atom economy, reduced steps | Catalyst development, substrate scope |
| Flow Chemistry | Scalability, safety, control | Reactor design, process optimization |
| Novel Sulfonating Reagents | Milder conditions, selectivity | Reagent design and synthesis |
| Microwave-Assisted Synthesis | Faster reaction times, improved yields | Optimization of reaction conditions |
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound is crucial for its future applications. While standard techniques like NMR and IR spectroscopy are routinely used, advanced methods can provide deeper insights. researchgate.netacgpubs.orgnih.govresearchgate.net
Future research should focus on:
Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives.
X-ray Crystallography: Obtaining high-resolution crystal structures of this compound and its derivatives will provide precise information about bond lengths, bond angles, and intermolecular interactions. nih.gov This is particularly important for understanding its solid-state packing and potential polymorphic forms.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized derivatives. researchgate.net Techniques like tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns and elucidate structural features.
Vibrational Spectroscopy: In-depth analysis of FT-IR and Raman spectra, supported by computational calculations, can provide detailed information about the vibrational modes of the molecule and the nature of the chemical bonds.
Deeper Mechanistic Insights into Chemical Reactivity
Understanding the reaction mechanisms of this compound is fundamental to controlling its reactivity and designing new transformations. The interplay between the electron-withdrawing sulfonamide group and the formyl group on the thiophene (B33073) ring dictates its chemical behavior.
Areas for future investigation include:
Kinetics and Mechanistic Studies: Detailed kinetic studies of key reactions, such as nucleophilic additions to the formyl group or substitutions on the thiophene ring, can help to elucidate reaction pathways. Isotope labeling studies can also be employed to track the movement of atoms during a reaction.
Reactive Intermediates: The identification and characterization of transient intermediates, such as Meisenheimer complexes or other adducts, can provide valuable information about the reaction mechanism. Spectroscopic techniques like low-temperature NMR or stopped-flow UV-Vis spectroscopy could be utilized for this purpose.
Theoretical Modeling of Reaction Pathways: Computational chemistry can be used to model reaction profiles, calculate activation energies, and visualize transition state structures. researchgate.net This can provide insights that are difficult to obtain experimentally.
Exploration of New Chemical Space through Derivatization
The functional groups present in this compound, namely the formyl and sulfonamide moieties, offer numerous opportunities for chemical modification. Exploring these derivatization pathways will lead to the creation of new molecules with potentially novel properties. researchgate.netnih.gov
Future research directions in this area include:
Modification of the Formyl Group: The aldehyde can be converted into a wide range of other functional groups, including imines, oximes, hydrazones, and alcohols. nih.gov These reactions can be used to introduce diverse structural motifs and modulate the electronic properties of the molecule. For example, condensation with primary amines can lead to the formation of Schiff bases, which are valuable intermediates in organic synthesis. nih.gov
Functionalization of the Sulfonamide Group: The sulfonamide nitrogen can be alkylated or acylated to introduce new substituents. nih.gov This can be used to fine-tune the steric and electronic properties of the molecule.
Cross-Coupling Reactions: The thiophene ring can be further functionalized using modern cross-coupling reactions, such as Suzuki or Stille couplings. researchgate.net This would allow for the introduction of aryl or heteroaryl substituents at specific positions on the thiophene ring, greatly expanding the available chemical space.
Synthesis of Macrocycles: The bifunctional nature of this compound and its derivatives could be exploited in the synthesis of novel macrocyclic structures. ntu.ac.uk
A table summarizing potential derivatization strategies is provided below:
| Functional Group | Reaction Type | Potential Products |
| Formyl | Condensation | Imines, Oximes, Hydrazones |
| Formyl | Reduction | Alcohols |
| Sulfonamide | N-Alkylation/Acylation | N-Substituted Sulfonamides |
| Thiophene Ring | Cross-Coupling | Aryl/Heteroaryl Substituted Thiophenes |
Synergistic Computational and Experimental Approaches
The integration of computational chemistry with experimental work is a powerful strategy for accelerating research and gaining a deeper understanding of the chemical properties of this compound. researchgate.netresearchgate.net
Future research should leverage this synergy by:
Predicting Molecular Properties: Density Functional Theory (DFT) and other computational methods can be used to predict a wide range of properties, including molecular geometry, electronic structure (HOMO-LUMO gap), and spectroscopic data (NMR, IR). researchgate.netacgpubs.orgacs.org These predictions can guide experimental work and aid in the interpretation of results.
Rational Design of New Derivatives: Computational screening of virtual libraries of this compound derivatives can help to identify candidates with desired properties before they are synthesized in the lab. This can save significant time and resources.
Elucidating Reaction Mechanisms: As mentioned previously, computational modeling can be instrumental in understanding complex reaction mechanisms and predicting the outcome of new reactions. researchgate.net
Structure-Property Relationship Studies: By combining experimental data with computational models, it is possible to develop quantitative structure-property relationships (QSPRs). These models can be used to predict the properties of new derivatives based on their chemical structure.
The synergy between computational and experimental approaches is highlighted in the following table:
| Area of Synergy | Computational Contribution | Experimental Contribution |
| Structural Analysis | Prediction of geometry and conformation | X-ray crystallography, NMR |
| Spectroscopic Characterization | Calculation of spectra (NMR, IR) | Measurement of spectra |
| Reactivity Studies | Modeling of reaction pathways | Kinetic studies, product analysis |
| Design of New Molecules | Virtual screening, property prediction | Synthesis and characterization |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in various fields of chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
